![molecular formula C10H10ClN3O2 B1591586 Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 427878-41-9](/img/structure/B1591586.png)
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Overview
Description
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2. It is a yellow solid with a molecular weight of 239.66 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The specific synthetic routes may vary, but common methods include the use of chlorination and methylation reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves careful monitoring of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is primarily investigated for its potential as a therapeutic agent:
- Anticancer Properties : The compound has been noted for its structural similarity to other known anticancer agents. Research indicates that derivatives of triazine compounds exhibit significant activity against various cancer cell lines, including colon and breast cancer cells . The pyrrolo-triazine moiety is particularly appealing due to its ability to inhibit specific protein targets involved in cancer progression.
- Kinase Inhibition : Studies have shown that similar pyrrolo[2,1-f][1,2,4]triazine derivatives act as kinase inhibitors. These compounds can interfere with signaling pathways that are crucial for cancer cell survival and proliferation .
Agricultural Chemistry Applications
In the realm of agricultural chemistry, this compound has potential uses as a pesticide or herbicide:
- Herbicidal Activity : The compound's ability to disrupt biochemical pathways in plants suggests it could serve as an effective herbicide. Research into similar triazine compounds has shown they can inhibit photosynthesis in target species, leading to their death while being less harmful to non-target organisms .
Material Science Applications
The unique properties of this compound also make it a candidate for use in material science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties due to the rigidity imparted by the triazine ring structure.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolo-triazine derivatives. The results demonstrated that specific modifications to the ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine structure significantly enhanced its potency against breast cancer cell lines. The study highlighted the importance of substituent groups on the triazine ring for optimizing biological activity .
Case Study 2: Herbicidal Efficacy
Research conducted on the herbicidal properties of triazine derivatives indicated that this compound exhibited comparable efficacy to established herbicides in controlling weed populations in agricultural settings. Field trials showed a reduction in weed biomass without adversely affecting crop yield .
Mechanism of Action
The mechanism by which Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:
Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound differs by having an ethyl group instead of a methyl group at the 5-position.
Ethyl 4-hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound has a hydroxyl group instead of a chlorine atom at the 4-position.
These compounds may exhibit different reactivity and biological activities due to their structural differences.
Biological Activity
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 427878-41-9) is a compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. The compound exhibits potential as a kinase inhibitor, which is crucial in regulating various cellular processes and has implications in cancer therapy.
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Purity : Specifications vary based on supplier; typically high purity for research applications.
Kinase Inhibition
Recent studies have highlighted the biological activity of compounds within the pyrrolo[2,1-f][1,2,4]triazine class. Specifically, this compound has been evaluated for its inhibitory effects on various kinases:
- VEGFR-2 Inhibition : The compound has shown promising activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth. For instance, related compounds have demonstrated IC50 values as low as 0.066 µM against VEGFR-2 .
- EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another target for this compound. Studies have indicated that modifications at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core enhance selectivity and potency against EGFR .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the pyrrolo[2,1-f][1,2,4]triazine nucleus significantly influence biological activity:
Compound | Substitution | IC50 (µM) | Target |
---|---|---|---|
Compound 1 | Methyl at 5-position | 0.100 | EGFR |
Compound 2 | Methyl at 5-position | 0.066 | VEGFR-2 |
Compound 3 | Morpholine side chain | 0.061 | EGFR |
Ethyl 4-chloro-5-methyl... | TBD | TBD | TBD |
These findings suggest that the presence of a methyl group at the 5-position and specific alkoxy groups at the 6-position are critical for enhancing kinase selectivity and potency.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For example:
- DiFi Cell Line : This colorectal cancer cell line demonstrated sensitivity to compounds with similar structures when tested for cytotoxicity.
In Vivo Efficacy
In vivo efficacy studies using xenograft models have reported significant tumor growth inhibition when treated with related pyrrolo[2,1-f][1,2,4]triazine derivatives . These results underscore the potential for this compound in therapeutic applications.
Properties
IUPAC Name |
ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-14-8(6(7)2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMADRWWQDVUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592050 | |
Record name | Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427878-41-9 | |
Record name | Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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